molecular formula C9H11N3O3 B8662804 4-(4-Nitropyridin-2-yl)morpholine

4-(4-Nitropyridin-2-yl)morpholine

Cat. No. B8662804
M. Wt: 209.20 g/mol
InChI Key: NVUGYOZMHJGPRV-UHFFFAOYSA-N
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Patent
US07897599B2

Procedure details

To a solution of 2-chloro, 4-nitropyridine (0.2 g, 1.27 mmol) in THF (3 mL) was added morpholine (328 mg, 38.1 mmol). The reaction was heated to 80 C and stirred overnight. The solvent was evaporated and the residue purified by column chromatography (2/1 Hex/EtOAc) to yield 150 mg of the target compound.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
328 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][N:7]=[CH:6][CH:5]=1)([O-:3])=[O:2].[NH:10]1[CH2:15][CH2:14][O:13][CH2:12][CH2:11]1>C1COCC1>[N+:1]([C:4]1[CH:9]=[CH:8][N:7]=[C:6]([N:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)[CH:5]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=NC=C1
Name
Quantity
328 mg
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated to 80 C
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by column chromatography (2/1 Hex/EtOAc)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC(=NC=C1)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg
YIELD: CALCULATEDPERCENTYIELD 56.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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